4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate
Description
4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate is a synthetic carbamate derivative characterized by a symmetrical bis-carbamate structure. The compound features two ethenoxybutyl groups linked via a central phenyl-methyl-phenyl scaffold, with carbamate functional groups facilitating its biological activity. These analogs suggest that the compound is likely used in agrochemical research, particularly in insecticide development, given the prevalence of carbamates in this field .
Properties
IUPAC Name |
4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-3-32-17-5-7-19-34-26(30)28-24-13-9-22(10-14-24)21-23-11-15-25(16-12-23)29-27(31)35-20-8-6-18-33-4-2/h3-4,9-16H,1-2,5-8,17-21H2,(H,28,30)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMWOHABPRLJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCCCOC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402318 | |
| Record name | 4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196109-16-7 | |
| Record name | 4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate , identified by its CAS number 870487-09-5, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a carbamate functional group and multiple aromatic rings, which may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 479.57 g/mol. Its structure can be represented as follows:
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. Notably, it has been studied for its potential role as an acetylcholinesterase inhibitor and β-secretase inhibitor , which are crucial in the context of Alzheimer's disease pathology.
Key Mechanisms:
- Inhibition of Acetylcholinesterase : This action can enhance cholinergic neurotransmission, potentially improving cognitive functions.
- Inhibition of β-Secretase : By preventing the cleavage of amyloid precursor protein (APP), it may reduce the formation of amyloid-beta plaques associated with Alzheimer's disease.
In Vitro Studies
In vitro studies have demonstrated that the compound can protect astrocyte cells from apoptosis induced by amyloid-beta peptide . At a concentration of 100 µM, it showed 100% cell viability, indicating no cytotoxic effects. When astrocytes were treated with , cell viability dropped significantly; however, co-treatment with the compound improved viability to approximately 62.98% .
In Vivo Studies
In vivo studies using scopolamine-induced models revealed that while the compound exhibited some protective effects against oxidative stress, it did not significantly outperform established treatments like galantamine. Specifically, no substantial differences were noted in malondialdehyde (MDA) levels between treatment groups, suggesting limitations in its antioxidant capacity .
Case Studies
Several case studies have explored the therapeutic potential of similar compounds within the same chemical class. For instance, derivatives that function as selective inhibitors for matrix metalloproteinases (MMPs) have shown promise in treating brain metastasis by modulating extracellular matrix remodeling . These findings highlight the potential for structural modifications to enhance biological efficacy.
Research Findings Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the carbamate class, which shares a common mechanism of acetylcholinesterase inhibition or modulation of ion channels (e.g., Ryanodine receptors). Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings
Structural Divergence: The target compound’s phenyl-methyl-phenyl core differentiates it from analogs like chlorantraniliprole (anthranilic diamide backbone) and fenoxycarb (phenoxyphenoxyethyl chain). This aromaticity may enhance stability and receptor binding specificity .
Functional Efficacy: Chlorantraniliprole’s halogenated structure confers high potency against lepidopteran pests (EC₅₀ < 1 ppm), whereas the target compound’s efficacy remains unquantified in available literature. Fenoxycarb’s juvenile hormone mimicry disrupts insect metamorphosis, a distinct mechanism compared to the presumed ion channel modulation of the target compound .
Stability and Solubility: The ethenoxybutyl groups in the target compound may improve lipid solubility compared to fenoxycarb’s ethyl chain, enhancing penetration through insect cuticles. However, this could also increase environmental persistence risks .
Synthesis Complexity :
- The symmetrical bis-carbamate design requires multi-step synthesis, similar to chlorantraniliprole’s production. However, the absence of halogenation steps (unlike chlorantraniliprole) may reduce manufacturing costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
